Acetyldiethylcholine

Beschreibung

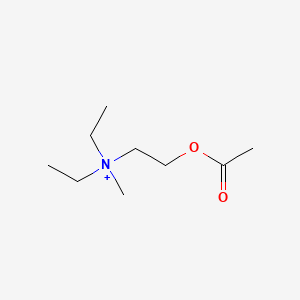

Acetyldiethylcholine (chemical name: 2-(acetyloxy)-N,N-diethylethanaminium) is a synthetic cholinergic compound derived from the structural modification of acetylcholine (ACh). It is classified as a "false neurotransmitter" due to its ability to mimic ACh in synaptic transmission while exhibiting distinct pharmacological properties . This compound is synthesized through the acetylation of diethylcholine, a choline analogue, and is released from nerve terminals in response to depolarizing stimuli such as high K⁺ concentrations or electrical stimulation . Its molecular structure replaces the two methyl groups on the quaternary nitrogen of ACh with ethyl groups, increasing its molecular mass and altering receptor interactions (Figure 1) .

Eigenschaften

CAS-Nummer |

54378-00-6 |

|---|---|

Molekularformel |

C9H20NO2+ |

Molekulargewicht |

174.26 g/mol |

IUPAC-Name |

2-acetyloxyethyl-diethyl-methylazanium |

InChI |

InChI=1S/C9H20NO2/c1-5-10(4,6-2)7-8-12-9(3)11/h5-8H2,1-4H3/q+1 |

InChI-Schlüssel |

RXNRTQDDFAZYGG-UHFFFAOYSA-N |

SMILES |

CC[N+](C)(CC)CCOC(=O)C |

Kanonische SMILES |

CC[N+](C)(CC)CCOC(=O)C |

Verwandte CAS-Nummern |

53566-04-4 (iodide) |

Synonyme |

AcDECh acetyldiethylcholine acetyldiethylcholine bromide acetyldiethylcholine iodide |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Acetyldiethylcholine belongs to a family of ethyl-substituted choline derivatives. Key structural analogues include acetylmonoethylcholine (one ethyl group) and acetyltriethylcholine (three ethyl groups). Below is a detailed comparison of their properties:

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound | Structural Features | Release Efficiency* (%) | Subcellular Storage (Free:Bound Ratio) | Receptor Affinity (vs. ACh) |

|---|---|---|---|---|

| Acetylcholine (ACh) | Quaternary N⁺, two methyl groups, ester bond | 100 (Baseline) | 1:1.5 | High (muscarinic/nicotinic) |

| This compound | Two ethyl groups on N⁺ | 65–70 | 1:1.4 | Reduced (partial agonism) |

| Acetylmonoethylcholine | One ethyl, one methyl on N⁺ | 80–85 | 1:1.3 | Moderate |

| Acetyltriethylcholine | Three ethyl groups on N⁺ | 40–45 | 1:1.6 | Very low |

*Release efficiency measured as Ca²⁺-dependent exocytosis in rat cerebral cortical slices .

Key Findings from Research:

Release Dynamics: this compound is released 30–35% less efficiently than ACh due to steric hindrance from ethyl groups, which impair vesicular packaging and exocytosis . In contrast, acetylmonoethylcholine retains ~80% of ACh’s release efficiency, suggesting that a single ethyl substitution minimally disrupts synaptic machinery .

Receptor Interactions :

- This compound exhibits partial agonism at muscarinic receptors and negligible activity at nicotinic receptors, unlike ACh, which activates both receptor types robustly .

- Acetyltriethylcholine’s bulky structure renders it nearly inactive at cholinergic receptors, limiting its utility as a functional transmitter .

Subcellular Localization :

- All ethyl-substituted analogues distribute between free (cytosolic) and bound (vesicular) nerve terminal stores similarly to ACh, but acetyltriethylcholine shows a slightly higher proportion in bound stores (1:1.6 vs. 1:1.5 for ACh) .

Clinical Implications :

- This compound’s reduced receptor affinity and release efficiency make it a candidate for studying cholinergic dysfunction or modulating synaptic activity without overstimulation .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.